M7L6Fls7L4

Pharmaceutical impurity profiling LC-MS identification AND A reference standard

Clindamycin Laurate (CAS 763863-68-9), also designated (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Dodecanoate, is a semi-synthetic ester derivative of the lincosamide antibiotic clindamycin, in which a lauric acid (C12) moiety is esterified at the 2-position of the sugar ring. With a molecular formula of C30H55ClN2O6S and a molecular weight of 607.29 g/mol, this compound is formally classified as Impurity II in the manufacturing process of Clindamycin Palmitate Hydrochloride, a widely prescribed oral prodrug antibiotic.

Molecular Formula C30H55ClN2O6S
Molecular Weight 607.3 g/mol
CAS No. 763863-68-9
Cat. No. B601428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM7L6Fls7L4
CAS763863-68-9
Synonyms(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Dodecanoate
Molecular FormulaC30H55ClN2O6S
Molecular Weight607.3 g/mol
Structural Identifiers
InChIInChI=1S/C30H55ClN2O6S/c1-6-8-9-10-11-12-13-14-15-17-23(34)38-28-26(36)25(35)27(39-30(28)40-5)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20-,21+,22-,24+,25+,26-,27+,28+,30+/m0/s1
InChIKeySMADLBQMOLTRBU-XGJXQHDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Clindamycin Laurate (CAS 763863-68-9): Analytical Identity, Impurity Classification, and Procurement Rationale


Clindamycin Laurate (CAS 763863-68-9), also designated (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Dodecanoate, is a semi-synthetic ester derivative of the lincosamide antibiotic clindamycin, in which a lauric acid (C12) moiety is esterified at the 2-position of the sugar ring [1]. With a molecular formula of C30H55ClN2O6S and a molecular weight of 607.29 g/mol, this compound is formally classified as Impurity II in the manufacturing process of Clindamycin Palmitate Hydrochloride, a widely prescribed oral prodrug antibiotic [1]. Unlike the parent drug substance clindamycin palmitate (C16 ester, MW 663.4 as free base; 699.85 as HCl salt), the laurate ester bears a distinctly shorter fatty acid chain, conferring measurably different chromatographic retention, lipophilicity, and mass spectrometric properties that are critical for analytical method specificity [2].

Why Clindamycin Laurate (CAS 763863-68-9) Cannot Be Interchanged with Clindamycin Hydrochloride, Palmitate, or Other Fatty Acid Esters in Analytical Workflows


Clindamycin Laurate is not a generic substitute for any other clindamycin ester or salt form. Its structural identity is defined by a specific dodecanoate (C12) ester at the 2-position, which differentiates it from clindamycin palmitate (C16), clindamycin myristate (C14), clindamycin stearate (C18), and the simple hydrochloride salt [1]. In reverse-phase HPLC systems, these fatty acid chain-length differences produce distinct, well-resolved retention times, as demonstrated in the validated isocratic method of Bharathi et al. (2008), where all 12 clindamycin palmitate-related impurities—including clindamycin laurate as Impurity II—were chromatographically separated and individually characterized by LC-MS, 1H NMR, 13C NMR, and IR spectroscopy [1][2]. The compound arises specifically from lauroyl chloride impurity (0.05%–0.2%) present in the palmitoyl chloride starting material used during clindamycin palmitate hydrochloride synthesis [1]. Consequently, any attempt to substitute clindamycin laurate with clindamycin palmitate, clindamycin hydrochloride, or another ester analog in an analytical reference standard workflow will produce incorrect retention-time matching, erroneous impurity quantification, and non-compliance with ICH Q3A/Q3B regulatory expectations for impurity profiling in ANDA submissions [1][3].

Clindamycin Laurate (CAS 763863-68-9): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Molecular Weight Differentiation: Clindamycin Laurate (C12, MW 607.29) vs. Clindamycin Palmitate Free Base (C16, MW 663.4) and HCl Salt (MW 699.85)

Clindamycin Laurate possesses a molecular weight of 607.29 g/mol (free base), which is 56.11 Da lower than clindamycin palmitate free base (663.4 g/mol) and 92.56 Da lower than clindamycin palmitate hydrochloride (699.85 g/mol), owing to the four-methylene difference between the C12 laurate and C16 palmitate fatty acid chains [1][2]. This mass difference is sufficient to generate a distinct [M+H]+ ion in LC-MS analysis, enabling unambiguous identification without isotopic overlap. The molecular weight was confirmed by LC-MS in the Bharathi et al. (2008) impurity characterization study, where clindamycin laurate was formally assigned as Impurity II among 12 characterized impurities [1]. In the same study, clindamycin myristate (C14, Impurity IV, MW 635.34) and clindamycin stearate (C18, Impurity X, MW 691.44) were also characterized, establishing a homologous series where each two-methylene increment increases MW by approximately 28 Da, providing a predictable and verifiable mass-ladder for method validation [1][3].

Pharmaceutical impurity profiling LC-MS identification AND A reference standard

Fatty Acid Chain Length as a Chromatographic Selectivity Determinant: C12 Laurate vs. C14 Myristate, C16 Palmitate, and C18 Stearate

The fatty acid ester chain length directly governs reverse-phase HPLC retention behavior within the clindamycin 2-monoester homologous series. Clindamycin laurate, bearing the shortest chain (C12, dodecanoate) among the commonly encountered process impurities, exhibits the lowest retention factor (k') and earliest elution under the isocratic reverse-phase conditions validated by Bharathi et al. (2008) [1]. The paper reports that all 12 impurities—including clindamycin laurate (Impurity II, C12), clindamycin myristate (Impurity IV, C14), clindamycin palmitate (main peak, C16), clindamycin pentadecanoate (Impurity VII, C15), clindamycin heptadecanoate (Impurity IX, C17), and clindamycin stearate (Impurity X, C18)—were well resolved from the clindamycin palmitate peak, with co-injection confirming distinct retention times for each impurity [1][2]. The lipophilic character increases with chain length: the C12 laurate ester is measurably less lipophilic than the C16 palmitate and C18 stearate esters, as also noted in class-level observations that longer-chain fatty acid esters of clindamycin exhibit progressively lower aqueous solubility and greater lipid solubility . This predictable chromatographic behavior makes clindamycin laurate an essential system suitability marker for verifying column selectivity and mobile-phase composition in validated impurity methods.

Reverse-phase HPLC Structure-retention relationship Impurity resolution

Defined Synthetic Origin: Clindamycin Laurate Arises from Lauroyl Chloride Impurity at Quantified Levels in Palmitoyl Chloride Starting Material

The Bharathi et al. (2008) study provides direct quantitative evidence for the origin of clindamycin laurate: the palmitoyl chloride reagent used in clindamycin palmitate hydrochloride synthesis was shown by gas chromatography to contain five homologous fatty acid chloride impurities—lauroyl chloride (C12), myristyl chloride (C14), pentadecanoyl chloride (C15), heptadecanoyl chloride (C17), and stearoyl chloride (C18)—each at levels ranging from 0.05% to 0.2% [1]. Lauroyl chloride, the C12 acid chloride, reacts with clindamycin base to form clindamycin laurate (Impurity II) in direct proportion to its concentration in the starting material [1]. This is mechanistically distinct from degradation-related impurities such as clindamycin palmitate sulphoxides (Impurity I), which arise from oxidation. The resulting clindamycin laurate impurity is detected at levels of 0.05%–0.5% in clindamycin palmitate hydrochloride bulk drug substance by the validated isocratic HPLC method [1]. This defined formation pathway means that clindamycin laurate concentration can be modulated through palmitoyl chloride purity specifications, making the authentic reference standard indispensable for process development and Quality-by-Design (QbD) investigations.

Process impurity control Synthetic pathway analysis Quality-by-Design (QbD)

Regulatory-Grade Characterization Data Package: Clindamycin Laurate Reference Standard with COA, HPLC, MS, and NMR Documentation

Unlike generic clindamycin salts procured for routine laboratory use, clindamycin laurate (CAS 763863-68-9) is supplied as a dedicated impurity reference standard with a comprehensive characterization data package compliant with regulatory guidelines [1][2]. Commercial suppliers such as SynZeal and ChemWhat provide this compound with detailed certificates of analysis (COA) including HPLC purity determination (typically >95%), mass spectrometry (MS), 1H NMR, and 13C NMR spectral data [1]. Critically, traceability against pharmacopeial reference standards (USP or EP) can be established upon feasibility assessment, a feature that is not available for non-certified, research-grade clindamycin derivatives [1]. The compound is explicitly designated for analytical method development, method validation (AMV), quality control (QC) applications, ANDA filing, Drug Master File (DMF) submission, and forced degradation studies during commercial production of clindamycin [1][2]. This regulatory positioning distinguishes clindamycin laurate from other clindamycin fatty acid esters that may be available only as research chemicals without certified purity documentation or pharmacopeial traceability.

Reference standard qualification ANDA regulatory submission Pharmacopeial traceability

Lipophilicity Differentiation: Clindamycin Laurate as an Intermediate-Lipophilicity Reference Point in the Clindamycin 2-Monoester Series

Within the homologous series of clindamycin 2-monoester impurities, lipophilicity scales with fatty acid chain length. Clindamycin laurate (C12) occupies an intermediate position: it is measurably more lipophilic than clindamycin hydrochloride (a water-soluble salt, readily soluble in water at >100 mg/mL) yet less lipophilic than clindamycin palmitate (C16), clindamycin stearate (C18), and clindamycin heptadecanoate (C17) [1]. Class-level evidence from the clindamycin fatty acid ester family indicates that the aqueous solubility of clindamycin 2-palmitate hydrochloride is anomalously high (180–275 mg/mL at 25°C) due to micelle formation above a critical micelle concentration of approximately 2.2 × 10⁻³ M, a property that may not be shared to the same extent by the shorter-chain C12 laurate ester [2][3]. Veeprho's technical documentation explicitly notes that the lipophilic properties of clindamycin laurate affect its HPLC retention and LC-MS response, necessitating the establishment of specific quantitation limits per ICH Q3A/Q3B [1]. This graded lipophilicity profile makes clindamycin laurate a valuable reference compound for studying the relationship between fatty acid chain length and membrane interaction in biochemical assays, as noted by BOC Sciences .

Lipophilicity ranking LogP prediction Membrane permeability research

Clindamycin Laurate (CAS 763863-68-9): Highest-Value Procurement and Application Scenarios Based on Quantitative Evidence


ANDA Filing: Impurity Reference Standard for Clindamycin Palmitate Hydrochloride Related-Substances Method Validation

Clindamycin Laurate is an essential impurity reference standard (Impurity II) for ANDA applicants developing or validating HPLC methods for related substances in clindamycin palmitate hydrochloride drug substance and finished dosage forms. As established by Bharathi et al. (2008), this impurity is one of 12 process-related impurities detected at 0.05%–0.5% in bulk drug and is formed from lauroyl chloride present at 0.05%–0.2% in palmitoyl chloride starting material [1]. Regulatory submissions require identification, quantification, and qualification of this impurity per ICH Q3A (for drug substance) and ICH Q3B (for drug product) thresholds [2]. Procurement of the authenticated reference standard with full COA, HPLC, MS, and NMR documentation enables direct retention-time matching, peak purity verification, and accurate quantitation without the delay and cost of in-house isolation and structural elucidation [3].

Quality Control Batch Release Testing: System Suitability Marker for Compendial and In-House HPLC Methods

In QC laboratories performing batch release testing of clindamycin palmitate hydrochloride, clindamycin laurate serves as a critical system suitability marker. Its C12 fatty acid chain produces the earliest elution among the homologous ester impurities under validated isocratic reverse-phase conditions, providing a lower-bound retention-time reference that confirms column selectivity and mobile-phase integrity before sample analysis [1]. The compound's distinct molecular weight (607.29 g/mol, confirmed by LC-MS) enables independent verification of peak identity when co-elution with matrix components is suspected [1][2]. Veeprho recommends establishing impurity limits according to ICH Q3A/Q3B and developing related-substances methods with adequate quantitation limits, processes that require the authentic impurity reference standard [2].

Forced Degradation and Stability-Indicating Method Development for Clindamycin Palmitate Formulations

Clindamycin laurate reference standard supports forced degradation studies (hydrolysis, oxidation, thermal, photolytic stress) required to demonstrate the stability-indicating nature of analytical methods for clindamycin palmitate hydrochloride drug products. As noted by SynZeal, this compound is explicitly designated for forced degradation study applications [1]. Because clindamycin laurate is a process impurity rather than a degradation product, its presence in stressed samples can be distinguished from true degradants by comparison with the retention time and mass spectrum of the authentic reference standard, preventing misidentification of degradation pathways in regulatory stability submissions [1][2]. This application is particularly relevant given that clindamycin has been reported to undergo relatively fast degradation under certain conditions [3].

Drug Master File (DMF) and Process Development: Palmitoyl Chloride Vendor Qualification and Impurity Fate-and-Purge Studies

For API manufacturers and process development groups, clindamycin laurate reference standard enables quantitative fate-and-purge studies that track the carryover of lauroyl chloride-derived impurity through each step of clindamycin palmitate hydrochloride synthesis. The Bharathi et al. (2008) study established that lauroyl chloride is present at 0.05%–0.2% in palmitoyl chloride (GC purity >99.0%) and reacts stoichiometrically to form clindamycin laurate [1]. By spiking authentic clindamycin laurate reference standard into in-process samples and final drug substance, process chemists can generate spike-recovery data that demonstrates purge factors and justifies proposed impurity limits in the DMF and ANDA chemistry, manufacturing, and controls (CMC) sections [1][2].

Quote Request

Request a Quote for M7L6Fls7L4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.